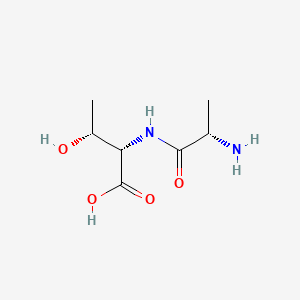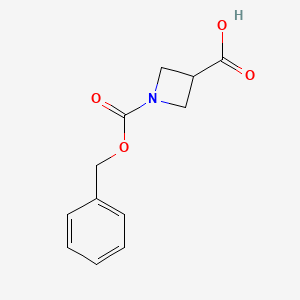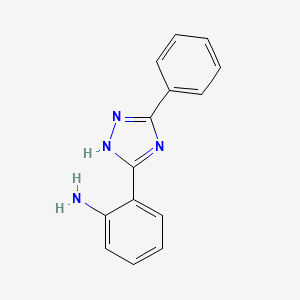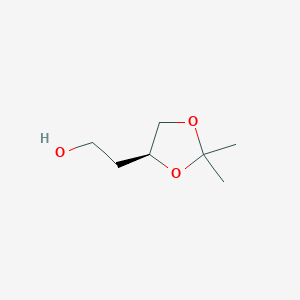
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
Descripción general
Descripción
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is a chiral compound with a unique structure that includes a dioxolane ring and an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the dioxolane ring and the introduction of the ethanol group. One common method involves the use of a chiral catalyst to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to maximize yield and purity. This often includes the use of high-pressure reactors, temperature control, and purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield an aldehyde or carboxylic acid, while reduction may produce different alcohols.
Aplicaciones Científicas De Investigación
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol exerts its effects depends on its specific application. In organic synthesis, it acts as a chiral building block, influencing the stereochemistry of the final product. In biological systems, it may interact with enzymes or other proteins, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: The enantiomer of the compound, with opposite stereochemistry.
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: The racemic mixture containing both enantiomers.
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid: A related compound with an acetic acid group instead of an ethanol group.
Uniqueness
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in chemical and biological systems. This makes it particularly valuable in applications where chiral purity is essential, such as in pharmaceutical synthesis.
Propiedades
IUPAC Name |
2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEZYENJAMOWHW-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453328 | |
| Record name | (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32233-43-5 | |
| Record name | (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane useful in synthesizing complex molecules like lipoic acid?
A1: This compound serves as a valuable precursor to optically active oxiranes. [] These oxiranes, in turn, are crucial for constructing the lipoic acid skeleton with defined stereochemistry. [] The compound's structure allows for further chemical transformations, making it a flexible building block for multi-step synthesis. []
Q2: Can you provide an example of how (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is incorporated into a target molecule?
A2: Absolutely. In the synthesis of a novel intercalating nucleic acid analogue, (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is used as the starting point. [] It undergoes a series of reactions, including alkylation, hydrolysis, and Sonogashira coupling, ultimately leading to the formation of a phosphoramidite monomer. [] This monomer is then incorporated into an oligonucleotide for studying the thermal stability of Hoogsteen-type triplexes. []
Q3: Are there any alternative synthetic routes to obtain (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane?
A3: Yes, researchers have explored different pathways. For instance, it can be synthesized starting from (2R,3R)-Di-n-butyltartrate, highlighting its versatility in chiral pool synthesis. [] Another approach utilizes (S)-malic acid as a starting material, demonstrating the possibility of obtaining this valuable chiral building block from different sources. []
Q4: What makes (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane particularly attractive for synthesizing bioactive molecules?
A4: Its chiral nature is paramount. Many bioactive molecules, including drugs and natural products, are chiral, meaning they exist in two non-superimposable mirror image forms (enantiomers). [] Often, only one enantiomer exhibits the desired biological activity. [] Utilizing (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane in synthesis allows for the precise control of stereochemistry, leading to the production of enantiomerically pure compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
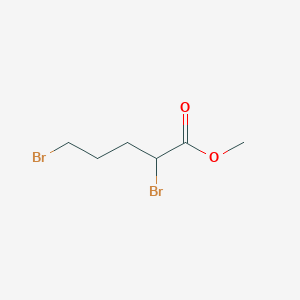
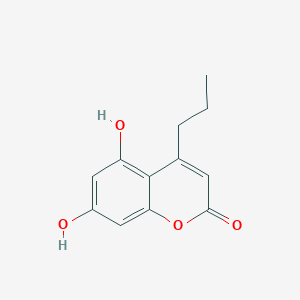
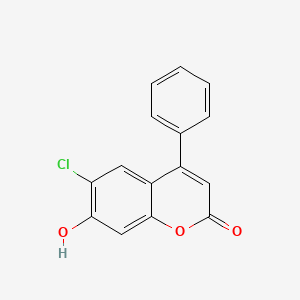
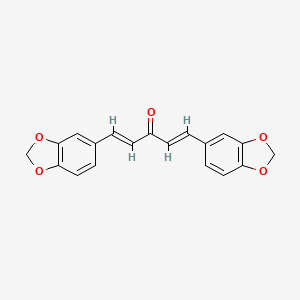
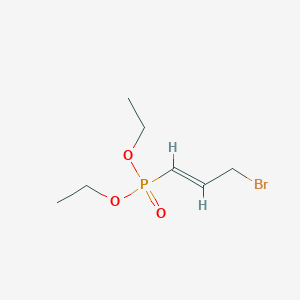


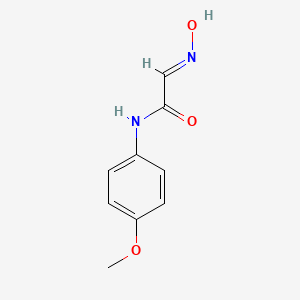
![Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1353566.png)
